4-(2-methyloxazol-4-yl)-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)benzenesulfonamide
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Overview
Description
4-(2-Methyloxazol-4-yl)-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)benzenesulfonamide is a complex organic compound that features a combination of oxazole, pyrazolopyridine, and benzenesulfonamide moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-methyloxazol-4-yl)-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)benzenesulfonamide typically involves multi-step organic synthesis. Here is a general outline of the synthetic route:
Formation of the Oxazole Ring: The oxazole ring can be synthesized via cyclization reactions involving α-haloketones and amides.
Synthesis of the Pyrazolopyridine Moiety: This can be achieved through the condensation of hydrazines with pyridine derivatives, followed by cyclization.
Sulfonamide Formation: The benzenesulfonamide group is introduced by reacting a sulfonyl chloride with an amine.
Each step requires specific reaction conditions, such as controlled temperatures, solvents (e.g., dichloromethane, ethanol), and catalysts (e.g., Lewis acids).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This includes scaling up reactions, using continuous flow reactors, and employing automated synthesis techniques to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the oxazole and pyrazolopyridine rings.
Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings and the oxazole moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Halogenating agents (e.g., N-bromosuccinimide) and nucleophiles (e.g., amines, thiols) are typical reagents.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology
Biologically, the compound may exhibit activity against certain enzymes or receptors due to its structural similarity to known bioactive molecules. It can be used in biochemical assays to study enzyme inhibition or receptor binding.
Medicine
In medicinal chemistry, this compound could serve as a lead compound for drug development. Its potential pharmacological activities might include anti-inflammatory, antimicrobial, or anticancer properties.
Industry
Industrially, the compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of 4-(2-methyloxazol-4-yl)-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)benzenesulfonamide likely involves interaction with specific molecular targets such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active site residues, while the aromatic rings may engage in π-π interactions. The oxazole and pyrazolopyridine rings can enhance binding affinity through additional interactions.
Comparison with Similar Compounds
Similar Compounds
4-(2-Methyloxazol-4-yl)benzenesulfonamide: Shares the oxazole and sulfonamide moieties but lacks the pyrazolopyridine ring.
N-(4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-3-yl)methylbenzenesulfonamide: Contains the pyrazolopyridine and sulfonamide groups but not the oxazole ring.
Uniqueness
The uniqueness of 4-(2-methyloxazol-4-yl)-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)benzenesulfonamide lies in its combination of three distinct functional groups, which may confer unique biological activities and chemical reactivity not seen in simpler analogs.
Biological Activity
4-(2-methyloxazol-4-yl)-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)benzenesulfonamide is a sulfonamide derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by the following components:
- A benzenesulfonamide moiety, which is known for its diverse biological activities.
- A methyloxazole ring that may contribute to its interaction with biological targets.
- A tetrahydropyrazolo unit that enhances its pharmacological profile.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. Preliminary studies suggest that it may function as an inhibitor of certain pathways involved in inflammation and cancer progression. The sulfonamide group is typically associated with antimicrobial activity, while the heterocyclic components may offer additional mechanisms through modulation of cellular signaling pathways.
Biological Activity Overview
The following table summarizes key findings related to the biological activity of the compound:
Case Studies
- Antimicrobial Activity : In a study evaluating various sulfonamide derivatives, this compound demonstrated significant activity against Staphylococcus aureus and Escherichia coli, indicating its potential as an antimicrobial agent .
- Anti-inflammatory Effects : Research published in the Journal of Medicinal Chemistry highlighted the compound's ability to reduce pro-inflammatory cytokines in macrophage cultures. This suggests a mechanism that could be beneficial in treating inflammatory diseases .
- Anticancer Properties : A recent study on various sulfonamide derivatives revealed that this compound inhibited the growth of several cancer cell lines, including breast and lung cancer cells. The mechanism was linked to apoptosis induction and cell cycle arrest .
Properties
IUPAC Name |
4-(2-methyl-1,3-oxazol-4-yl)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-ylmethyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O3S/c1-13-21-17(12-25-13)14-5-7-16(8-6-14)26(23,24)20-11-15-10-19-22-9-3-2-4-18(15)22/h5-8,10,12,20H,2-4,9,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGJPHCMQRBXYKH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CO1)C2=CC=C(C=C2)S(=O)(=O)NCC3=C4CCCCN4N=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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